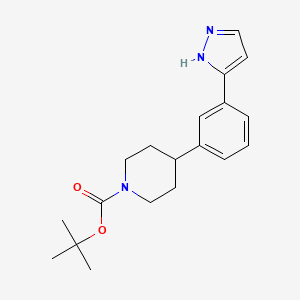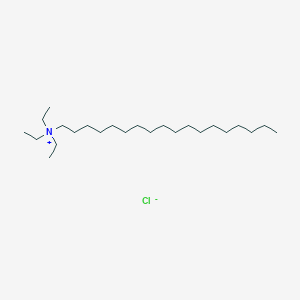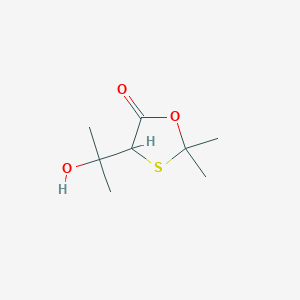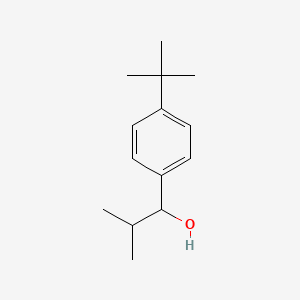![molecular formula C15H15BrS B14133507 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene is an organic compound with the molecular formula C15H15BrS It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a trimethylbenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene typically involves the reaction of 4-bromothiophenol with 1,3,5-trimethylbenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenylsulfanyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylsulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the sulfanyl group can form interactions with metal ions or other nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]-1,3,5-trimethylbenzene
- 2-[(4-Fluorophenyl)sulfanyl]-1,3,5-trimethylbenzene
- 2-[(4-Methylphenyl)sulfanyl]-1,3,5-trimethylbenzene
Uniqueness
2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can engage in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
Eigenschaften
Molekularformel |
C15H15BrS |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
2-(4-bromophenyl)sulfanyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H15BrS/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14/h4-9H,1-3H3 |
InChI-Schlüssel |
RTVFFPQCBCCSRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)SC2=CC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride](/img/structure/B14133458.png)

![Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate](/img/structure/B14133460.png)

![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133472.png)

![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
